molecular formula C21H21NOS B11340534 N-(3,4-dimethylphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(3,4-dimethylphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11340534
M. Wt: 335.5 g/mol
InChI Key: MGVQCFZOZQJVSI-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic compound that belongs to the class of benzamides. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a benzamide structure, which is a benzene ring attached to an amide group. The presence of the thiophene ring makes this compound particularly interesting due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethylphenylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced by reacting the benzamide intermediate with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide structure can also interact with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene ring and is used as an antitussive agent.

    Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic agent.

    Dorzolamide: Contains a thiophene ring and is used as a carbonic anhydrase inhibitor.

Uniqueness

N-(3,4-DIMETHYLPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of a benzamide structure with a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21NOS

Molecular Weight

335.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NOS/c1-15-6-9-18(10-7-15)21(23)22(14-20-5-4-12-24-20)19-11-8-16(2)17(3)13-19/h4-13H,14H2,1-3H3

InChI Key

MGVQCFZOZQJVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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